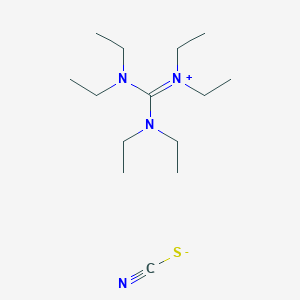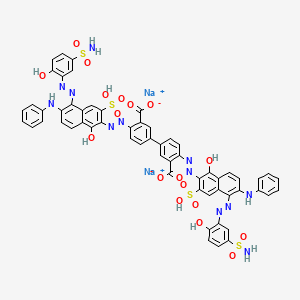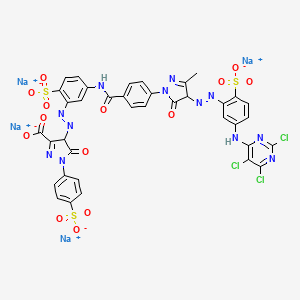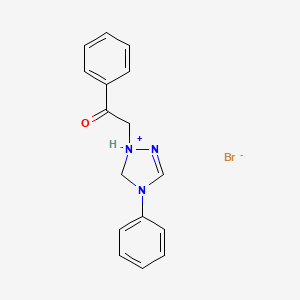
2-(4-Bromophenyl)-4-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-4-phenylquinoline is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4-phenylquinoline typically involves the following steps:
Suzuki-Miyaura Coupling Reaction: This reaction is used to form the carbon-carbon bond between the bromophenyl and phenylquinoline moieties.
Electrophilic Aromatic Substitution: This step introduces the bromine atom into the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)-4-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-4-phenylquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: The compound is used in studying the interaction of quinoline derivatives with biological targets such as enzymes and receptors.
Material Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: The compound is used as a probe to study cellular processes and pathways.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-4-phenylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation. The bromine and phenyl groups enhance its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenyl)-4-phenylquinoline: Similar structure but with a chlorine atom instead of bromine.
2-(4-Methylphenyl)-4-phenylquinoline: Similar structure but with a methyl group instead of bromine.
2-(4-Nitrophenyl)-4-phenylquinoline: Similar structure but with a nitro group instead of bromine.
Uniqueness
The bromine atom can participate in various chemical reactions, making the compound versatile for different research and industrial applications .
Propriétés
Numéro CAS |
73402-91-2 |
|---|---|
Formule moléculaire |
C21H14BrN |
Poids moléculaire |
360.2 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-4-phenylquinoline |
InChI |
InChI=1S/C21H14BrN/c22-17-12-10-16(11-13-17)21-14-19(15-6-2-1-3-7-15)18-8-4-5-9-20(18)23-21/h1-14H |
Clé InChI |
CNEISQORSGHBAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


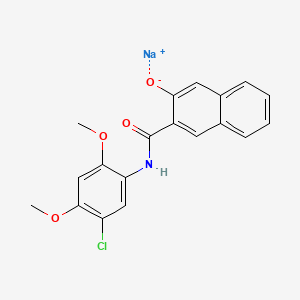
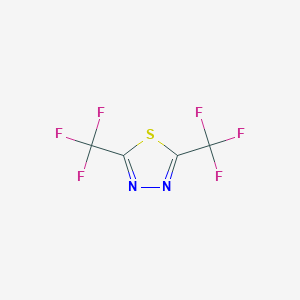

![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)butan-1-one](/img/structure/B14455191.png)
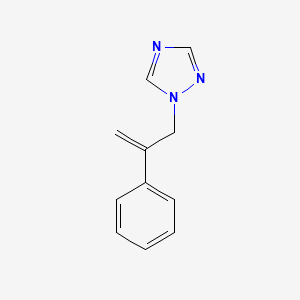


![Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate](/img/structure/B14455217.png)

